Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of Sunitinib and its metabolites [, , , , , , , , , ].
Therapeutic Drug Monitoring: Optimizing Sunitinib dosage regimens in patients and minimizing adverse effects [, , , , , , , , , ].
Metabolism Studies: Evaluating the metabolic pathways of Sunitinib and the enzymes involved [, ].
Related Compounds
Sunitinib
Compound Description: Sunitinib is an oral, multitargeted, tyrosine kinase inhibitor used for treating metastatic renal cell carcinoma, imatinib-resistant or imatinib-intolerant gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has a narrow therapeutic window and exhibits high interpatient variability in pharmacokinetic parameters. [, , ] Sunitinib is metabolized primarily by CYP3A4, with N-desethyl sunitinib as its major and pharmacologically active metabolite. []
Relevance: N-Desethyl Sunitinib-d5 is a deuterated form of N-desethyl sunitinib, the major active metabolite of sunitinib. The "d5" indicates the presence of five deuterium atoms, which are heavier isotopes of hydrogen. This isotopic substitution does not significantly alter the chemical properties of the molecule, but it can be used for analytical purposes, such as in mass spectrometry, to distinguish the deuterated compound from the non-deuterated form. [, , , , , , ]
N-Desethyl Sunitinib (SU12662)
Compound Description: N-Desethyl sunitinib is the major and pharmacologically active metabolite of sunitinib. It is formed through the N-deethylation of sunitinib, primarily mediated by the cytochrome P450 enzyme CYP3A4. N-Desethyl sunitinib exhibits pharmacological activity similar to sunitinib, contributing to the overall therapeutic effect of the drug. [, , , , , , ]
Relevance: N-Desethyl Sunitinib-d5 is a deuterated form of N-desethyl sunitinib. The "d5" indicates the presence of five deuterium atoms, which are heavier isotopes of hydrogen. This isotopic substitution makes N-Desethyl Sunitinib-d5 distinguishable from N-desethyl sunitinib in analytical techniques like mass spectrometry, while retaining similar chemical properties. [, , , , , , ]
Compound Description: Sunitinib N-oxide is a photodegradation product of sunitinib, formed through the oxidation of the nitrogen atom in the molecule upon exposure to light. While N-desethyl sunitinib exhibits comparable cytotoxicity to sunitinib, sunitinib N-oxide demonstrates significantly lower cytotoxicity. Researchers suggest that sunitinib N-oxide might contribute to hand-foot skin reaction (HFSR), a common side effect of sunitinib treatment. []
Relevance: Sunitinib N-oxide is structurally related to N-Desethyl Sunitinib-d5, as both are derivatives of sunitinib. Sunitinib N-oxide is formed through oxidation, while N-Desethyl Sunitinib-d5 is a deuterated form of the N-desethyl metabolite. Understanding the formation and potential impact of sunitinib N-oxide can provide insights into the metabolism and potential side effects of sunitinib and its derivatives, including N-Desethyl Sunitinib-d5. []
Compound Description: DFPC is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Researchers used DFPC to generate anti-sunitinib antibodies in mice for developing a competitive enzyme-linked immunosorbent assay (ELISA). DFPC shares a similar substructure with sunitinib, enabling the generation of antibodies that can specifically recognize and bind to sunitinib. []
Relevance: DFPC is structurally related to N-Desethyl Sunitinib-d5, as both share a common substructure with sunitinib. This structural similarity highlights the key structural features important for binding to the active sites of targets, such as tyrosine kinases. Studying DFPC and its interaction with sunitinib-specific antibodies can provide insights into the structure-activity relationship of sunitinib and its derivatives, including N-Desethyl Sunitinib-d5. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Flupirtine-d4 is intended for use as an internal standard for the quantification of flupirtine by GC- or LC-MS. Flupirtine is an activator of voltage-gated potassium channel 7 (Kv7/KCNQ). It induces relaxation of preconstricted pulmonary arteries isolated from wild-type and serotonin transporter-overexpressing (SERT+) mice. Flupirtine (30 mg/kg per day) decreases mean right ventricular pressure and right ventricular hypertrophy in hypoxia-induced and SERT+ mouse models of pulmonary arterial hypertension. It increases the paw withdrawal threshold in a rat model of streptozotocin-induced diabetic neuropathy when administered at a dose of 10 mg/kg and increases paw withdrawal latency in a rat model of carrageenan-induced paw inflammation when used in combination with morphine. Flupirtine also indirectly antagonizes NMDA receptors via its effects on potassium channels.